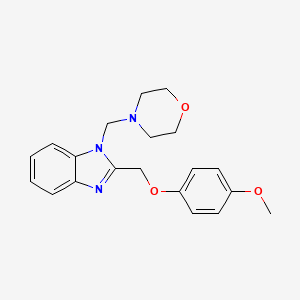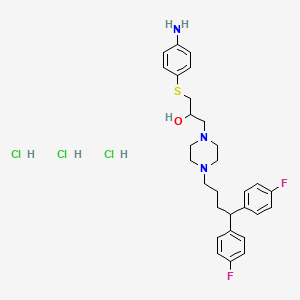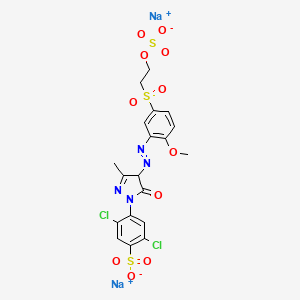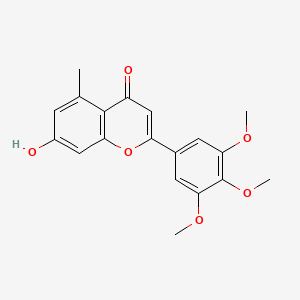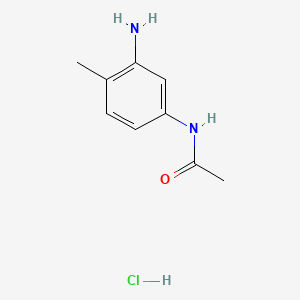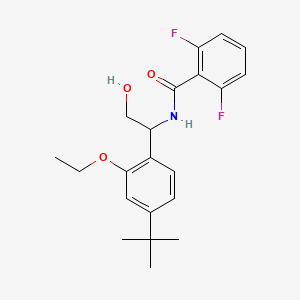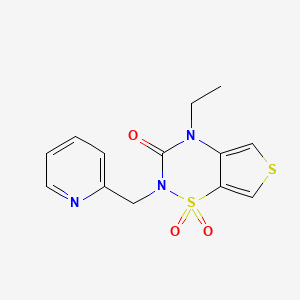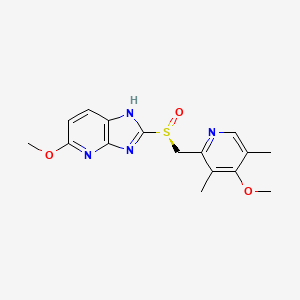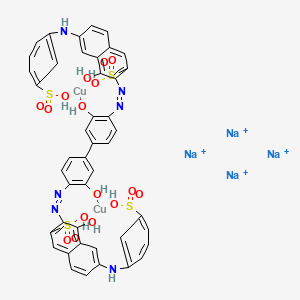
Tetrasodium (mu-((3,3'-((3,3'-dihydroxy(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(4-hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonato))(8-)))dicuprate(4-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetranatrium-(mu-((3,3’-((3,3’-Dihydroxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(4-hydroxy-6-(3-sulfhoanilino)naphthalen-2-sulfonato))(8-)))dicuprat(4-) ist eine komplexe organische Verbindung, die für ihre lebendigen Farbeigenschaften bekannt ist. Sie wird häufig als Farbstoff verwendet, insbesondere in der Textil- und Papierindustrie. Die Struktur der Verbindung umfasst mehrere Azogruppen, die für ihre intensive Färbung verantwortlich sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Tetranatrium-(mu-((3,3’-((3,3’-Dihydroxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(4-hydroxy-6-(3-sulfhoanilino)naphthalen-2-sulfonato))(8-)))dicuprat(4-) umfasst mehrere Schritte:
Diazotierung: Der Prozess beginnt mit der Diazotierung aromatischer Amine unter Bildung von Diazoniumsalzen.
Kupplungsreaktion: Diese Diazoniumsalze werden dann mit Verbindungen gekoppelt, die Hydroxyl- oder Aminogruppen enthalten, um Azofarbstoffe zu bilden.
Komplexbildung: Die resultierenden Azofarbstoffe werden mit Kupferionen komplexiert, um die endgültige Tetranatriumverbindung zu bilden.
Industrielle Produktionsmethoden
In industriellen Umgebungen wird die Produktion dieser Verbindung im großen Maßstab mithilfe großer Reaktoren durchgeführt, in denen Temperatur, pH-Wert und Reaktantenkonzentrationen präzise gesteuert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst in der Regel:
Batchverarbeitung: Reaktanten werden in kontrollierter Weise zu großen Reaktionsbehältern hinzugefügt.
Reinigung: Das Produkt wird durch Filtration und Waschen gereinigt, um Verunreinigungen zu entfernen.
Trocknung: Das Endprodukt wird getrocknet und zu einer verarbeitbaren Form verarbeitet.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tetranatrium-(mu-((3,3’-((3,3’-Dihydroxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(4-hydroxy-6-(3-sulfhoanilino)naphthalen-2-sulfonato))(8-)))dicuprat(4-) unterliegt mehreren Arten von chemischen Reaktionen:
Oxidation: Die Verbindung kann oxidiert werden, was zu Veränderungen ihrer Farbeigenschaften führt.
Reduktion: Reduktionsreaktionen können die Azobindungen aufbrechen, was zur Bildung von Aminen führt.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumdithionit, Zinkstaub.
Substitutionsreagenzien: Halogene, Sulfonierungsmittel.
Hauptprodukte
Oxidation: Führt zur Bildung von Chinonen und anderen oxidierten Derivaten.
Reduktion: Produziert aromatische Amine.
Substitution: Ergibt verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
Tetranatrium-(mu-((3,3’-((3,3’-Dihydroxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(4-hydroxy-6-(3-sulfhoanilino)naphthalen-2-sulfonato))(8-)))dicuprat(4-) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung bei der Untersuchung der Azofarbstoffchemie und Komplexierungsreaktionen verwendet.
Biologie: Wird in Färbetechniken für die Mikroskopie eingesetzt, da es eine intensive Farbe aufweist.
Medizin: Wird auf ein potenzielles Einsatzgebiet in Medikamententrägersystemen und als diagnostisches Werkzeug untersucht.
Industrie: Wird in der Textil- und Papierindustrie für Färbezwecke eingesetzt.
Wirkmechanismus
Die Verbindung entfaltet ihre Wirkung in erster Linie durch ihre Fähigkeit, stabile Komplexe mit Metallionen zu bilden. Die Azogruppen in der Verbindung können verschiedene chemische Umwandlungen durchlaufen, die in verschiedenen Anwendungen genutzt werden. Die beteiligten molekularen Ziele und Pfade umfassen:
Metallkomplexierung: Die Verbindung bildet stabile Komplexe mit Metallionen, die in verschiedenen industriellen Prozessen eingesetzt werden können.
Färbung: Die Azogruppen sind für die intensive Farbe der Verbindung verantwortlich, was sie für Färbeanwendungen nützlich macht.
Wirkmechanismus
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo groups in the compound can undergo various chemical transformations, which are utilized in different applications. The molecular targets and pathways involved include:
Metal Complexation: The compound forms stable complexes with metal ions, which can be used in various industrial processes.
Coloration: The azo groups are responsible for the compound’s intense color, making it useful in dyeing applications.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Tetranatrium-(mu-((3,3’-((3,3’-Dihydroxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(4-hydroxy-6-(3-sulfhoanilino)naphthalen-2-sulfonato))(8-)))dicuprat(4-)
- Tetranatrium-(mu-((3,3’-((3,3’-Dihydroxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(4-hydroxy-6-(3-sulfhoanilino)naphthalen-2-sulfonato))(8-)))dicuprat(4-)
Einzigartigkeit
Die Einzigartigkeit von Tetranatrium-(mu-((3,3’-((3,3’-Dihydroxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(4-hydroxy-6-(3-sulfhoanilino)naphthalen-2-sulfonato))(8-)))dicuprat(4-) liegt in seiner spezifischen Struktur, die es ihm ermöglicht, stabile Komplexe mit Metallionen zu bilden und eine intensive Färbung zu zeigen. Dies macht es besonders wertvoll in industriellen Färbeprozessen und der wissenschaftlichen Forschung.
Eigenschaften
CAS-Nummer |
74432-30-7 |
|---|---|
Molekularformel |
C44H32Cu2N6Na4O16S4+4 |
Molekulargewicht |
1248.1 g/mol |
IUPAC-Name |
tetrasodium;copper;4-hydroxy-3-[[2-hydroxy-4-[3-hydroxy-4-[[1-hydroxy-3-sulfo-7-(3-sulfoanilino)naphthalen-2-yl]diazenyl]phenyl]phenyl]diazenyl]-6-(3-sulfoanilino)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C44H32N6O16S4.2Cu.4Na/c51-37-15-23(9-13-35(37)47-49-41-39(69(61,62)63)17-25-7-11-29(21-33(25)43(41)53)45-27-3-1-5-31(19-27)67(55,56)57)24-10-14-36(38(52)16-24)48-50-42-40(70(64,65)66)18-26-8-12-30(22-34(26)44(42)54)46-28-4-2-6-32(20-28)68(58,59)60;;;;;;/h1-22,45-46,51-54H,(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66);;;;;;/q;;;4*+1 |
InChI-Schlüssel |
NGHXBPYBWHPKKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)NC2=CC3=C(C(=C(C=C3C=C2)S(=O)(=O)O)N=NC4=C(C=C(C=C4)C5=CC(=C(C=C5)N=NC6=C(C=C7C=CC(=CC7=C6O)NC8=CC(=CC=C8)S(=O)(=O)O)S(=O)(=O)O)O)O)O.[Na+].[Na+].[Na+].[Na+].[Cu].[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


